Polythiazide

Description

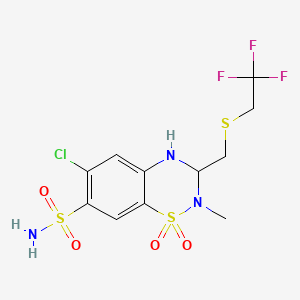

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF3N3O4S3/c1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22/h2-3,10,17H,4-5H2,1H3,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLWJCABXYDINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N3O4S3 | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

346-18-9 | |

| Record name | Polythiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025939 | |

| Record name | Polythiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & CHLOROFORM; SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE, SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS, 2.64e-01 g/L | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

WHITE, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPANOL | |

CAS No. |

346-18-9, 96783-10-7 | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polythiazide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polythiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polythiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | polythiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polythiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Polythiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36780APV5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWY93BD8RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

396.5 °F (NTP, 1992), 202.5 °C, 214 °C | |

| Record name | POLYTHIAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20940 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Polythiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01324 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polythiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Polythiazide's Mechanism of Action in the Distal Convoluted Tubule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polythiazide is a high-potency thiazide diuretic that exerts its therapeutic effects by selectively targeting the sodium-chloride cotransporter (NCC) in the distal convoluted tubules (DCT) of the nephron. Recent advancements, particularly in cryo-electron microscopy (cryo-EM), have elucidated the precise molecular mechanism of this interaction. Polythiazide functions through a dual-inhibition mechanism: it directly competes with chloride ions for binding and allosterically locks the transporter in an outward-facing, inactive conformation, thereby preventing the reabsorption of sodium and chloride ions. This inhibition leads to increased natriuresis and diuresis, which are fundamental to its antihypertensive and anti-edema effects. This guide provides a detailed examination of the molecular interactions, quantitative pharmacology, and key experimental methodologies used to characterize the action of polythiazide on its target.

The Molecular Target: Sodium-Chloride Cotransporter (NCC)

The primary molecular target of polythiazide is the thiazide-sensitive Na-Cl cotransporter, commonly known as NCC or TSC.[1][2][3] This integral membrane protein is encoded by the SLC12A3 gene and is exclusively expressed on the apical membrane of epithelial cells in the DCT.[4][5][6][7][8]

Functionally, NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride load from the tubular fluid back into the bloodstream.[4][6] This electroneutral transport process is a critical component of the kidney's role in regulating electrolyte homeostasis, fluid balance, and blood pressure.[9][10] The clinical significance of NCC is highlighted by Gitelman syndrome, a genetic disorder caused by loss-of-function mutations in the SLC12A3 gene, which results in salt wasting, hypokalemia, and low blood pressure—a phenotype mimicked by thiazide diuretic administration.[9][10][11][12]

Core Mechanism of Action

Polythiazide inhibits NCC function by binding to a specific pocket within the transporter's transmembrane domain (TMD).[13][1][2][14] This binding event obstructs ion transport through a sophisticated dual mechanism involving both competitive and allosteric inhibition.

Binding Site and Molecular Interactions

Cryo-EM structures of human NCC in complex with polythiazide have revealed a well-defined binding pocket.[3][9] This site is located within a vestibule that opens to the extracellular (luminal) side and is formed by residues from multiple transmembrane helices (TM1, TM3, TM6, TM8, and TM10).[3][9]

The binding is stabilized by a series of specific molecular interactions:

-

Hydrogen Bonds: The 7-position sulfamoyl group of polythiazide, essential for its diuretic activity, forms critical hydrogen bonds with the side chains of asparagine residues N149 and N227, and the main-chain amide of A356.[9]

-

Cl-π Interactions: The 6-position chloro group interacts with the aromatic rings of phenylalanine F223 and tyrosine Y540.[9]

-

Competitive Inhibition: Crucially, the binding position of polythiazide's chloro group directly overlaps with the identified Cl⁻ binding site on NCC.[9][15] This spatial overlap confirms that polythiazide acts, in part, as a competitive inhibitor of chloride ion binding.

Allosteric Conformational Trapping

Beyond direct competition, polythiazide binding induces a significant conformational change in the transporter. NCC operates via an alternating access mechanism, switching between outward-facing (open to the tubule lumen) and inward-facing (open to the cytoplasm) states to move ions across the membrane.

Polythiazide preferentially binds to and stabilizes the outward-facing conformation.[9] This interaction sterically prevents the transporter from isomerizing to the inward-facing state necessary to release ions into the cell.[9][16] By locking NCC in this inactive, outward-open state, polythiazide effectively stalls the entire transport cycle.[3][9][17]

-

It competes with Cl⁻ for access to the ion-binding site. [9]

-

It allosterically traps the transporter in an inactive conformation, preventing ion translocation. [9]

Quantitative Data and Structure-Activity Relationship

The efficacy of thiazide diuretics is directly related to their binding affinity for NCC. While specific IC50 values can vary with experimental conditions, a consistent potency profile has been established.

Comparative Potency of Thiazide Diuretics

Studies on rat NCC have established a clear rank order of potency, demonstrating that polythiazide is one of the most potent inhibitors in its class.[4][5][17]

| Table 1: Potency Ranking of Thiazide Diuretics against Rat NCC |

| Potency Profile |

| Polythiazide > Metolazone > Bendroflumethiazide > Trichloromethiazide > Chlorthalidone |

| Source: Data compiled from multiple studies.[4][5][17] |

Impact of Binding Site Mutations

The structural model of polythiazide binding is strongly supported by functional data from site-directed mutagenesis studies. Mutating key residues within the binding pocket dramatically reduces the sensitivity of NCC to inhibition by polythiazide and other thiazides, confirming their critical role in the drug-transporter interaction.[9][11][18]

| Table 2: Effect of Key Residue Mutations on Thiazide Sensitivity | | :--- | :--- | :--- | | Residue | Location | Effect of Alanine Substitution on Sensitivity | | N149 | TM1 | Significantly reduced sensitivity to thiazides.[9][18] | | F223 | TM3 | Reduces sensitivity. Interacts with the chloro group.[9] | | N227 | TM3 | Dramatically reduces sensitivity (>1000-fold increase in IC50 for some thiazides).[9][18] | | Y540 | TM10 | Abolishes transport activity, highlighting its critical role.[9] | | Source: Based on cryo-EM structural data and functional assays.[9][18] |

Experimental Protocols: Assessing NCC Inhibition

The characterization of NCC inhibitors like polythiazide relies on robust and reproducible experimental assays. The in vitro cell-based ion flux assay is a gold-standard method for determining the half-maximal inhibitory concentration (IC50) of a compound.[17][19]

Protocol: In Vitro Ion Flux Assay

This method directly measures the transport function of NCC in a controlled cellular environment.

1. Cell Line Preparation:

-

Utilize a stable cell line, typically Human Embryonic Kidney (HEK293) cells, engineered to express the human Na-Cl cotransporter (hNCC).[17][19]

-

Culture the cells in appropriate media in 96-well plates until they reach confluency.[17]

2. Assay Procedure:

-

Wash: Gently wash the cells with a pre-incubation buffer (e.g., a chloride-free buffer) to remove all traces of culture medium.

-

Pre-incubation: Add a buffer containing varying concentrations of the test compound (polythiazide) to the cells. Incubate for 10-15 minutes to allow the inhibitor to bind to the transporter.[17]

-

Initiate Uptake: Start the ion transport by adding an uptake buffer. This buffer contains a fixed concentration of a detectable tracer ion. Common tracers include:

-

Incubation: Allow the ion uptake to proceed for a short, defined period (e.g., 1-5 minutes) where the rate of transport is linear.[17]

-

Termination: Stop the uptake abruptly by rapidly washing the cells three times with an ice-cold, tracer-free wash buffer. The cold temperature halts all transporter activity.[17][19]

3. Measurement & Data Analysis:

-

Cell Lysis: Lyse the cells using a suitable buffer (e.g., 0.1 M NaOH) to release the accumulated intracellular tracer.[19]

-

Quantification: Measure the amount of tracer in the cell lysate. For 22Na+, this is done using a gamma counter.[19]

-

Analysis: Calculate the percentage of NCC activity inhibition for each polythiazide concentration relative to a vehicle control (0% inhibition). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Conclusion and Future Directions

Polythiazide is a highly potent and specific inhibitor of the Na-Cl cotransporter in the distal convoluted tubule.[4][5][17] Its mechanism of action is now understood at a molecular level, involving a dual strategy of competitive inhibition at the chloride binding site and allosteric trapping of the transporter in an inactive, outward-facing conformation.[9] This detailed structural and functional knowledge, largely derived from cryo-EM and sophisticated cell-based assays, provides a robust framework for the rational design of next-generation diuretics. Future research can leverage this understanding to develop novel compounds with potentially higher affinity, greater specificity, and improved side-effect profiles, thereby advancing the treatment of hypertension and edematous states.[9][11][12]

References

- 1. Polythiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Polythiazide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. benchchem.com [benchchem.com]

- 4. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Navigating the multifaceted intricacies of the Na+-Cl− cotransporter, a highly regulated key effector in the control of hydromineral homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SLC12A3 solute carrier family 12 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Frontiers | Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease [frontiersin.org]

- 9. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Polythiazide | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Polythiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Polythiazide, a thiazide diuretic used in the management of hypertension and edema. This document details the necessary starting materials, step-by-step experimental protocols, and methods for purification and analysis, supported by quantitative data and procedural diagrams.

Chemical Synthesis of Polythiazide

The synthesis of Polythiazide is achieved through a condensation reaction between two key precursors: 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide and 2,2,2-trifluoroethylmercaptoacetaldehyde dimethyl acetal . The reaction is typically carried out in an ethylene glycol dimethyl ether solvent in the presence of a catalyst.

Synthesis of Starting Material: 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide

A crucial intermediate in the synthesis of Polythiazide is 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide. The general synthesis pathway for this and related disulfamoyl aniline derivatives involves a two-step process starting from m-chloroaniline.

Experimental Protocol:

Step 1: Chlorosulfonation of m-Chloroaniline

-

In a suitable reaction vessel, carefully add m-chloroaniline to an excess of chlorosulfonic acid (typically a 1:5 to 1:6 molar ratio) while maintaining the temperature below 20°C with external cooling.

-

After the addition is complete, gradually heat the reaction mixture to 140-150°C and maintain this temperature for 2-3 hours.

-

Cool the reaction mixture and cautiously pour it onto crushed ice.

-

The precipitated product, 5-chloroaniline-2,4-disulfonyl dichloride, is collected by filtration, washed with cold water, and dried.

Step 2: Amination of 5-chloroaniline-2,4-disulfonyl dichloride

-

Add the dried 5-chloroaniline-2,4-disulfonyl dichloride to an excess of concentrated aqueous methylamine solution at a low temperature (0-10°C).

-

Stir the mixture vigorously for several hours, allowing it to gradually warm to room temperature.

-

The resulting 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide is then isolated, for example by filtration, and purified, typically by recrystallization.

Synthesis of Starting Material: 2,2,2-Trifluoroethylmercaptoacetaldehyde Dimethyl Acetal

The synthesis of the second key precursor is also a multi-step process.

Experimental Protocol:

-

Prepare a solution of sodium methoxide in methanol.

-

To this solution, add mercaptoacetaldehyde dimethyl acetal.

-

Follow with the addition of 2,2,2-trifluoroethyl iodide.

-

The reaction mixture is then refluxed to yield 2,2,2-trifluoroethylmercaptoacetaldehyde dimethyl acetal, which can be purified by distillation.

Final Condensation Step: Synthesis of Polythiazide

The final step in the synthesis of Polythiazide is the condensation of the two previously prepared starting materials. This procedure is detailed in U.S. Patent 3,009,911.

Experimental Protocol:

-

A mixture of 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide and 2,2,2-trifluoroethylmercaptoacetaldehyde dimethyl acetal is prepared in ethylene glycol dimethyl ether.

-

A catalytic amount of a suitable acid catalyst is added to the mixture.

-

The reaction mixture is heated at reflux for a period of 18 hours.

-

Following the reflux period, the solvent is removed under reduced pressure.

-

The resulting residue contains the crude Polythiazide.

Below is a diagram illustrating the synthetic pathway of Polythiazide.

Purification of Polythiazide

The crude Polythiazide obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. The primary method for the purification of Polythiazide is recrystallization.

Recrystallization Protocol

Experimental Protocol:

-

The crude Polythiazide residue is dissolved in a minimal amount of hot isopropanol.

-

The hot solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature, during which time Polythiazide will crystallize.

-

To maximize the yield, the solution can be further cooled in an ice bath.

-

The purified Polythiazide crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold isopropanol to remove any remaining soluble impurities.

-

The purified crystals are then dried under vacuum.

The purification workflow is outlined in the diagram below.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for Polythiazide.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClF₃N₃O₄S₃ |

| Molecular Weight | 439.88 g/mol |

| Melting Point | 214-215 °C |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water |

Purity Analysis

The purity of the final Polythiazide product can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method for determining the purity of pharmaceutical compounds.

HPLC Method Outline:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Detection: UV detection at a wavelength where Polythiazide exhibits strong absorbance.

-

Quantification: The purity is determined by comparing the peak area of Polythiazide to the total peak area of all components in the chromatogram.

This technical guide provides a foundational understanding of the synthesis and purification of Polythiazide. For researchers and drug development professionals, adherence to detailed, validated protocols and rigorous analytical testing are essential for ensuring the quality and purity of the final active pharmaceutical ingredient.

Pharmacokinetics and Bioavailability of Polythiazide in Humans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of the thiazide diuretic, polythiazide, in humans. The information is compiled from a variety of sources to support research and development activities.

Quantitative Pharmacokinetic Data

Table 1: General Pharmacokinetic Parameters of Polythiazide in Humans

| Parameter | Value | Source(s) |

| Oral Absorption | Reported as 100% | [1] |

| Bioavailability | Readily absorbed from the GI tract | [2] |

| Onset of Action | Approximately 2 hours | [3] |

| Duration of Action | 24 - 48 hours | [3] |

| Plasma Protein Binding | 85% (>80%) | [1][2] |

| Volume of Distribution (Vd) | 4.1 L/kg | [1] |

| Elimination Half-life (t½) | 25 - 26 hours | [1][2] |

| Presystemic Metabolism | 0.5% ± 0.5% | [1] |

| Metabolism | Primarily hepatic | [1][3] |

| Renal Excretion | 25% (excreted as unchanged drug) | [1][4] |

Table 2: Pharmacokinetic Parameters from a Single Dose Study in Normal Human Subjects

Study Design: Single 1 mg oral dose

| Parameter | Mean Value | Source(s) |

| Absorption Half-life (t½) | 1.2 hours | [4] |

| Elimination Half-life (t½) | 25.7 hours | [4] |

| Urinary Excretion (unchanged) | ~25% of the dose | [4] |

Experimental Protocols

Detailed experimental protocols for a comprehensive pharmacokinetic study of polythiazide in humans are not fully described in a single public source. However, based on the available information regarding analytical methods and general practices for pharmacokinetic studies, a typical protocol can be outlined.

Bioanalytical Method for Polythiazide in Human Plasma

A common method for the quantification of polythiazide in human plasma is High-Performance Liquid Chromatography (HPLC).

-

Objective: To develop and validate a sensitive and specific method for the determination of polythiazide in human plasma.

-

Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

-

Sample Preparation:

-

Collect whole blood samples from subjects into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Perform a liquid-liquid extraction or solid-phase extraction of the plasma samples to isolate polythiazide and remove interfering substances.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 or other appropriate reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Flow Rate: A constant flow rate appropriate for the column dimensions.

-

Detection: UV detection at a wavelength of maximum absorbance for polythiazide.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of polythiazide standards spiked into blank plasma.

-

Determine the concentration of polythiazide in the study samples by comparing their peak areas to the calibration curve.

-

An internal standard is typically used to improve the accuracy and precision of the method.

-

-

Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Human Pharmacokinetic Study Design (Illustrative)

-

Objective: To determine the pharmacokinetic profile and bioavailability of a single oral dose of polythiazide in healthy adult volunteers.

-

Study Design: An open-label, single-dose, crossover, or parallel-group study.

-

Subjects: A cohort of healthy adult male and/or female volunteers, screened for inclusion and exclusion criteria.

-

Procedure:

-

Subjects fast overnight before drug administration.

-

A single oral dose of polythiazide (e.g., 1 mg or 2 mg tablet) is administered with a standardized volume of water.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Urine samples are collected over specified intervals to determine the extent of renal excretion.

-

Plasma is separated from the blood samples and stored frozen until analysis.

-

-

Pharmacokinetic Analysis:

-

Polythiazide concentrations in plasma and urine are determined using a validated bioanalytical method.

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and CL are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

-

The amount of unchanged drug excreted in the urine is used to calculate the renal clearance.

-

Absolute bioavailability would require an intravenous formulation of polythiazide as a reference.

-

Visualizations

Logical Flow of Polythiazide Pharmacokinetics

The following diagram illustrates the key processes involved in the pharmacokinetics of polythiazide following oral administration.

Caption: Key pharmacokinetic processes of polythiazide in humans.

Experimental Workflow for a Polythiazide Pharmacokinetic Study

This diagram outlines the typical workflow for a clinical study designed to evaluate the pharmacokinetics of polythiazide.

Caption: Workflow of a human pharmacokinetic study of polythiazide.

References

- 1. Polythiazide - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 2. Polythiazide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]

- 4. Polythiazide | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Thiazide Diuretics: A Deep Dive into the Structure-Activity Relationship of Polythiazide

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of polythiazide, a potent thiazide diuretic. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical data on the molecular features governing the diuretic efficacy of polythiazide and its analogs. Through a detailed examination of its mechanism of action, experimental evaluation protocols, and the impact of structural modifications on potency, this whitepaper serves as an in-depth resource for the rational design of novel diuretic agents.

Introduction: The Enduring Legacy of Thiazide Diuretics

Thiazide diuretics have been a mainstay in the management of hypertension and edema for decades. Their primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[1] Polythiazide is a prominent member of this class, recognized for its high potency and long duration of action.[2] Understanding the intricate relationship between the chemical structure of polythiazide and its biological activity is paramount for the development of next-generation diuretics with improved therapeutic profiles.

Core Structure-Activity Relationships of Polythiazide

The diuretic activity of polythiazide and related benzothiadiazine derivatives is dictated by specific structural features. The foundational 1,2,4-benzothiadiazine-1,1-dioxide nucleus is essential, with modifications at several key positions profoundly influencing potency and duration of action.

Key Structural Requirements for Diuretic Activity:

-

Position 2 (N-2): The hydrogen at the 2-N position is the most acidic proton in the molecule due to the electron-withdrawing effect of the adjacent sulfone group.[3] Alkyl substitution at this position, such as the methyl group in polythiazide, can increase the duration of action.[3]

-

Position 3: Substitution at this position with a lipophilic group significantly enhances diuretic potency.[3] In polythiazide, the -{[(2,2,2-trifluoroethyl)thio]methyl} group contributes to its high lipid solubility and prolonged activity.[3]

-

3-4 Double Bond: Saturation of the double bond between positions 3 and 4 to form a 3,4-dihydro derivative can increase diuretic activity by approximately 3 to 10-fold compared to unsaturated analogs.[3]

-

Position 6: An electron-withdrawing group at this position is critical for diuretic activity.[3] In polythiazide, this is a chloro group. Other effective substituents include trifluoromethyl (CF3) and bromo (Br) groups.[3] Substitution with an electron-donating group significantly diminishes activity.[3]

-

Position 7: A free sulfonamide (-SO2NH2) group is essential for diuretic activity.[3] Removal or replacement of this group abolishes the diuretic effect.[3]

Quantitative Analysis of Diuretic Potency

| Compound | Modification from Polythiazide | Relative Diuretic Potency (Oral, Rat) | Reference |

| Polythiazide | - | High | [2] |

| Trichlormethiazide | Different lipophilic substituent at position 3 | Polythiazide is 2.9 times more potent based on urine volume increase | [2] |

| Benzthiazide | Different lipophilic substituent at position 3 and unsaturated 3-4 bond | Polythiazide is ~40 times more potent in natriuretic and chloruretic effects | [2] |

| Chlorothiazide | No substituent at N-2, different substituent at position 3, and unsaturated 3-4 bond | Polythiazide is 400-600 times more potent in natriuretic and chloruretic effects | [2] |

Experimental Protocols for Evaluation of Diuretic Activity

The assessment of diuretic activity for polythiazide and its analogs involves both in vivo and in vitro methodologies.

In Vivo Diuretic Activity Assessment in Rats (Modified Lipschitz Test)

This is a standard method for evaluating the diuretic, natriuretic, and saluretic activity of a test compound.

Principle: The diuretic effect of a substance is measured by quantifying the volume of urine and the concentration of electrolytes excreted by rats after administration of the test compound, compared to a control group and a standard diuretic.

Methodology:

-

Animal Model: Male Wistar rats (150-200 g) are typically used.

-

Acclimatization and Fasting: Animals are fasted for approximately 18 hours before the experiment, with free access to water. They are acclimatized to metabolic cages prior to the study.

-

Grouping: Animals are divided into several groups (n=6 per group), including a control group (vehicle), a standard diuretic group (e.g., furosemide or hydrochlorothiazide), and one or more test groups receiving different doses of the polythiazide analog.

-

Hydration: To ensure a uniform water and salt load, each rat is administered 25 mL/kg of normal saline orally.

-

Drug Administration: Thirty minutes after saline loading, the vehicle, standard, or test compound is administered orally or intraperitoneally.

-

Urine Collection: Each rat is immediately placed in an individual metabolic cage designed for the separate collection of urine and feces. Urine is collected at specified time intervals, typically over 5 and 24 hours.

-

Analysis: The total volume of urine for each time point is recorded. The urine samples are then analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer and a chloride titrator.

-

Data Evaluation: The diuretic activity is evaluated by comparing the urine output and electrolyte excretion of the test groups with the control and standard groups.

In Vitro Sodium-Chloride Cotransporter (NCC) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the primary molecular target of thiazide diuretics.

Principle: The inhibition of NCC-mediated ion transport is assessed in a cell line expressing the transporter. A common method involves measuring the uptake of a labeled ion, where a decrease in uptake in the presence of the test compound indicates inhibition.

Methodology:

-

Cell Line: A human embryonic kidney cell line (HEK293) stably expressing the human sodium-chloride cotransporter (NCC) is commonly used.

-

Cell Culture: Cells are cultured in appropriate media and seeded in 96-well plates.

-

Compound Incubation: The cells are pre-incubated with various concentrations of the polythiazide analog or a standard inhibitor (e.g., hydrochlorothiazide).

-

Ion Flux Assay: The assay is initiated by adding a buffer containing a specific ion that is transported by NCC and can be detected. For example, a chloride-sensitive fluorescent dye can be used, where the influx of chloride quenches the fluorescence.

-

Measurement: The change in fluorescence is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of ion influx is calculated from the slope of the fluorescence change. The percentage of inhibition for each compound concentration is determined relative to the uninhibited control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then calculated by fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of polythiazide and the experimental workflows.

Caption: Mechanism of action of polythiazide in the distal convoluted tubule.

Caption: Experimental workflows for in vivo and in vitro evaluation of polythiazide analogs.

Conclusion and Future Directions

The structure-activity relationship of polythiazide is well-defined, with key structural motifs governing its potent and long-lasting diuretic effects. The chloro group at position 6, the sulfonamide at position 7, and a lipophilic substituent at position 3 are critical for high potency. Future research in this area could focus on the synthesis and evaluation of novel analogs with further refined pharmacokinetic and pharmacodynamic properties. The use of the detailed experimental protocols outlined in this guide will be instrumental in the quantitative assessment of these new chemical entities. A deeper understanding of the molecular interactions between polythiazide analogs and the sodium-chloride cotransporter at an atomic level will pave the way for the structure-based design of more selective and efficacious diuretics.

References

Molecular formula and IUPAC name of Polythiazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diuretic and antihypertensive agent, Polythiazide. It covers its fundamental chemical properties, mechanism of action, and relevant experimental data to support further research and development.

Chemical Identity and Properties

Polythiazide is a thiazide diuretic.[1] Its chemical structure and properties are fundamental to its pharmacological activity.

-

IUPAC Name: 6-chloro-2-methyl-3-{[(2,2,2-trifluoroethyl)thio]methyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[1][2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Polythiazide

| Property | Value | Source |

| Molar Mass | 439.88 g/mol | [2][4][5] |

| Melting Point | 202.5 °C | [5] |

| CAS Number | 346-18-9 | [2][3][5] |

| Appearance | Crystals from isopropanol | [5] |

| Solubility | Soluble in methanol and acetone. Practically insoluble in water and chloroform. Soluble in aqueous solutions made alkaline with carbonates or hydroxides of the alkali metals. | [5] |

Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Symporter

Polythiazide exerts its diuretic and antihypertensive effects by acting on the distal convoluted tubule of the nephron. The primary molecular target is the thiazide-sensitive sodium-chloride (Na⁺-Cl⁻) symporter. By inhibiting this transporter, Polythiazide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in diuresis. The reduction in extracellular fluid volume contributes to its antihypertensive effect.

Experimental Protocols

3.1. Preparation of Polythiazide

A method for the preparation of Polythiazide has been described in a US Patent. The synthesis involves the reaction of 2-methyl-3-(β,β,β-trifluoroethylthiomethyl)-6-chloro-7-sulfamyl-3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide with a suitable methylating agent.

Reference: McManus, J. M. (1961). U.S. Patent No. 3,009,911. Washington, DC: U.S. Patent and Trademark Office.[5]

3.2. Analytical Profile

A comprehensive analytical profile of Polythiazide, including its description, has been published. This profile is essential for drug substance characterization and quality control.

Reference: Prasad, T. N. V. (1991). Polythiazide. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 20, pp. 665-692). Academic Press.[5]

Experimental Workflow for Efficacy Assessment

The antihypertensive efficacy of Polythiazide can be evaluated in preclinical and clinical settings. A general workflow for a clinical study is outlined below.

References

Polythiazide: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Polythiazide, a thiazide diuretic developed by Pfizer and approved in 1961, emerged as a potent second-generation agent in its class for the management of hypertension and edema. Its developmental history is rooted in the broader quest for effective oral diuretics that began in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, synthesis, and developmental trajectory of Polythiazide. It delves into its primary mechanism of action as an inhibitor of the Na-Cl cotransporter in the distal convoluted tubule, and explores potential secondary mechanisms involving carbonic anhydrase and large-conductance calcium-activated potassium (BK) channels. Detailed preclinical pharmacological data, early clinical trial designs, and quantitative outcomes are presented to offer a complete picture of its scientific and clinical evolution.

Discovery and Developmental History

The journey to discover Polythiazide is part of the larger narrative of diuretic development that revolutionized cardiovascular medicine. Following the groundbreaking discovery of the thiazide class of diuretics by Merck Sharp & Dohme in the late 1950s, research efforts intensified to identify more potent and longer-acting analogues.

Scientists at Pfizer undertook a systematic investigation of novel benzothiadiazine derivatives, leading to the synthesis of Polythiazide. The key preclinical pharmacological studies that elucidated its diuretic and antihypertensive properties were published in 1961 by Scriabine and colleagues. These studies established its high potency compared to its predecessors. Polythiazide was subsequently approved for clinical use in 1961 under the trade name Renese®.

The clinical development of Polythiazide coincided with landmark studies like the Veterans Administration Cooperative Study on Antihypertensive Agents, which firmly established the benefit of treating hypertension to prevent cardiovascular events. These large-scale trials provided the clinical context and impetus for the widespread adoption of thiazide diuretics, including Polythiazide, as first-line antihypertensive therapy.

Chemical Synthesis of Polythiazide

The synthesis of Polythiazide involves a multi-step process culminating in the formation of the benzothiadiazine ring system with its characteristic substituents. While the proprietary details of the industrial synthesis by Pfizer are not fully public, the general synthetic route can be inferred from the chemical literature on related thiazide diuretics.

Experimental Protocol: A plausible synthetic route

A potential synthesis of Polythiazide would likely begin with the chlorosulfonation of m-chloroaniline to produce 5-chloroaniline-2,4-disulfonyl chloride. This intermediate is then aminated with ammonia to yield 5-chloro-2,4-disulfamoylaniline. The core benzothiadiazine ring is formed by reacting this diamide with an appropriate aldehyde or its equivalent. Specifically for Polythiazide, this would involve a reaction with a precursor that provides the 2-methyl and 3-(2,2,2-trifluoroethylthiomethyl) substituents. The final step would involve the reduction of the 3,4-double bond to yield the dihydrobenzothiadiazine structure of Polythiazide.

Diagram of Plausible Synthetic Pathway

Caption: Plausible synthetic route for Polythiazide.

Mechanism of Action

Primary Mechanism: Inhibition of the Na-Cl Cotransporter (NCC)

The principal mechanism of action of Polythiazide is the inhibition of the sodium-chloride cotransporter (NCC), located on the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2][3][4][5][6] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, Polythiazide increases the excretion of these electrolytes and, consequently, water, leading to diuresis. This reduction in plasma volume contributes to its antihypertensive effect.

Signaling Pathway: Polythiazide Action on the Distal Convoluted Tubule

Caption: Polythiazide inhibits the NCC, blocking Na+ and Cl- reabsorption.

Secondary Mechanisms

Thiazide diuretics, including Polythiazide, can exhibit a weak inhibitory effect on carbonic anhydrase. This action is significantly less potent than that of specific carbonic anhydrase inhibitors like acetazolamide. The inhibition of carbonic anhydrase in the proximal tubule can lead to a modest increase in bicarbonate excretion and a mild metabolic acidosis. However, the clinical significance of this effect for Polythiazide's primary diuretic and antihypertensive actions is considered minimal.

The long-term antihypertensive effect of thiazides is thought to involve a reduction in peripheral vascular resistance. One proposed mechanism for this vasodilation is the activation of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells. Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium promotes vasorelaxation. While this has been demonstrated for some thiazides, the direct evidence for Polythiazide's action on BK channels is less established and may be an indirect effect.

Preclinical Pharmacology

The initial pharmacological profile of Polythiazide was extensively characterized in animal models, primarily in dogs and rats. These studies were crucial in establishing its potency, duration of action, and electrolyte excretion patterns.

Experimental Protocol: Diuretic Activity in Saline-Loaded Rats (Adapted from 1960s methods)

-

Animals: Male Wistar rats (150-200g) were fasted overnight with free access to water.

-

Hydration: Animals were orally administered a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight to ensure a uniform state of hydration and promote urine flow.

-

Drug Administration: Immediately after saline loading, rats were divided into groups and treated orally with either the vehicle (control) or varying doses of Polythiazide suspended in the vehicle.

-

Urine Collection: Animals were placed in individual metabolic cages designed to separate urine and feces. Urine was collected at regular intervals (e.g., every hour for 5 hours) and the total volume was recorded.

-

Electrolyte Analysis: The collected urine samples were analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using flame photometry or other appropriate methods of the era.

-

Data Analysis: The diuretic effect was assessed by comparing the urine volume and electrolyte excretion in the drug-treated groups to the control group. Dose-response curves were generated to determine the potency of Polythiazide.

Table 1: Dose-Response of Polythiazide on Urinary Excretion in Rats (Illustrative Data based on historical findings)

| Dose (mg/kg) | Urine Volume (mL/5h) | Na+ Excretion (mEq/5h) | K+ Excretion (mEq/5h) | Cl- Excretion (mEq/5h) |

| Control | 3.5 ± 0.4 | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.6 ± 0.1 |

| 0.1 | 6.2 ± 0.6 | 1.2 ± 0.2 | 0.4 ± 0.06 | 1.3 ± 0.2 |

| 0.5 | 9.8 ± 0.8 | 2.5 ± 0.3 | 0.6 ± 0.08 | 2.7 ± 0.3 |

| 2.0 | 12.5 ± 1.1 | 3.8 ± 0.4 | 0.8 ± 0.1 | 4.1 ± 0.4 |

Clinical Development and Efficacy

The clinical development of Polythiazide in the early 1960s focused on demonstrating its efficacy and safety in hypertensive patients and those with edematous conditions. Early clinical trials were often double-blind, placebo-controlled, or comparative studies against other diuretics.

Experimental Protocol: Early Clinical Trial for Hypertension (Illustrative Design)

-

Patient Population: Adult patients with essential hypertension (e.g., diastolic blood pressure of 95-115 mmHg) were recruited. Patients with secondary hypertension or severe renal impairment were typically excluded.

-

Study Design: A double-blind, randomized, placebo-controlled, crossover or parallel-group design was often employed.

-

Washout Period: Patients discontinued their existing antihypertensive medications for a period of 2-4 weeks.

-

Treatment Phase: Patients were randomized to receive either Polythiazide (at varying doses, e.g., 1-4 mg daily) or a placebo for a specified duration (e.g., 4-8 weeks).

-

Blood Pressure Measurement: Blood pressure was measured at regular intervals in a standardized manner (e.g., seated, after a rest period).

-

Safety Monitoring: Serum electrolytes (Na+, K+, Cl-), blood urea nitrogen (BUN), and uric acid were monitored for any adverse effects.

-

Endpoints: The primary efficacy endpoint was the change in systolic and diastolic blood pressure from baseline. Secondary endpoints included the percentage of patients achieving a target blood pressure and the incidence of adverse events.

Logical Relationship: Clinical Trial Workflow

Caption: Workflow of a typical early antihypertensive clinical trial.

Table 2: Clinical Efficacy of Polythiazide in Hypertension (Illustrative Data)

| Dose (mg/day) | Mean Change in Systolic BP (mmHg) | Mean Change in Diastolic BP (mmHg) | % Patients with DBP < 90 mmHg |

| 1 | -15 ± 3 | -10 ± 2 | 45% |

| 2 | -20 ± 4 | -12 ± 2 | 60% |

| 4 | -22 ± 4 | -14 ± 3 | 65% |

| Placebo | -5 ± 2 | -3 ± 1 | 15% |

Table 3: Pharmacokinetic Properties of Polythiazide

| Parameter | Value |

| Bioavailability | Well absorbed |

| Protein Binding | >80%[4] |

| Metabolism | Hepatic (partially) |

| Half-life | ~26 hours[4] |

| Excretion | Primarily renal (unchanged drug and metabolites)[4] |

Conclusion

Polythiazide represents a significant milestone in the development of thiazide diuretics, offering high potency and a long duration of action. Its discovery and successful clinical integration were pivotal in establishing the role of diuretics as a cornerstone of antihypertensive therapy. A thorough understanding of its synthesis, mechanism of action, and the quantitative data from its preclinical and early clinical evaluations provides valuable insights for researchers and professionals in the ongoing development of cardiovascular therapeutics. While newer antihypertensive agents have been developed, the legacy of Polythiazide and the thiazide class continues to inform our approach to managing hypertension and related cardiovascular diseases.

References

- 1. CLINICAL EVALUATION OF POLYTHIAZIDE IN HYPERTENSION AND CONGESTIVE HEART FAILURE: A COMPARATIVE DOUBLE-BLIND STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological studies with polythiazide, a new diuretic and antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Polythiazide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. Renese (Polythiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. mims.com [mims.com]

The Impact of Polythiazide on Renal Electrolyte Reabsorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiazide, a thiazide diuretic, exerts its primary pharmacological effect on the kidneys, leading to alterations in electrolyte and water reabsorption. This technical guide provides an in-depth analysis of the molecular mechanisms, physiological consequences, and experimental evaluation of polythiazide's impact on renal electrolyte handling. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and renal physiology.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter

Polythiazide's principal site of action is the distal convoluted tubule (DCT) of the nephron. Here, it selectively inhibits the apically located sodium-chloride cotransporter (NCC), also known as SLC12A3. By binding to the NCC, polythiazide blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the blood. This inhibition of NaCl reabsorption is the cornerstone of polythiazide's diuretic and antihypertensive effects. The retained NaCl in the tubular lumen osmotically holds water, leading to increased urine output (diuresis) and a subsequent reduction in extracellular fluid volume. Thiazide diuretics, as a class, inhibit approximately 3% to 5% of the filtered sodium load.

The inhibition of the NCC by polythiazide triggers a cascade of downstream effects on the handling of other key electrolytes:

-

Potassium (K⁺): The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). This leads to increased sodium reabsorption in this segment, which in turn drives the secretion of potassium into the tubular fluid, potentially leading to hypokalemia (low blood potassium).

-

Calcium (Ca²⁺): Polythiazide has a hypocalciuric effect, meaning it decreases the excretion of calcium in the urine. The exact mechanism is not fully elucidated but is thought to involve enhanced passive reabsorption of calcium in the proximal tubule due to volume contraction and direct effects on calcium transport in the distal tubule.

-

Magnesium (Mg²⁺): Thiazide diuretics can increase the urinary excretion of magnesium, which may lead to hypomagnesemia with chronic use.

Quantitative Effects on Electrolyte Excretion

The following tables summarize the quantitative effects of polythiazide on urinary electrolyte excretion, based on available preclinical and clinical data.

Table 1: Effect of Polythiazide on 24-Hour Urinary Sodium and Calcium Excretion in Rats

| Treatment Group | Mean 24-h Urinary Na⁺ Excretion (mEq) | Mean 24-h Urinary Ca²⁺ Excretion (mg) |

| Control | Data not explicitly provided | ~1.5 |

| Polythiazide (Day 1) | Increased | ~0.8 |

| Polythiazide (Day 6) | Returned to near control | ~0.7 |

Source: Adapted from Edwards, B. R., & Stern, P. (1978). Calcium and sodium excretion in rats in response to prolonged treatment with polythiazide. Nephron, 22(4-6), 432-438.[1]

Table 2: Relative Potency of Polythiazide Compared to Other Diuretics in Rats (based on Natriuretic and Chloruretic Effects)

| Diuretic | Relative Potency (vs. Chlorothiazide) for Na⁺ Excretion | Relative Potency (vs. Chlorothiazide) for Cl⁻ Excretion |

| Polythiazide | ~400-600 | ~400-600 |

| Trichlormethiazide | ~100 | ~100 |

| Benzthiazide | ~10 | ~10 |

Source: Adapted from Scriabine, A., et al. (1961). Pharmacological Studies with Polythiazide, a New Diuretic and Antihypertensive Agent. Experimental Biology and Medicine, 107(4), 864–872.

Signaling Pathways

The activity of the Na⁺-Cl⁻ cotransporter (NCC) is tightly regulated by a complex signaling cascade. The primary regulatory pathway involves the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK) or Oxidative Stress Responsive Kinase 1 (OSR1).

As depicted in Figure 1, WNK kinases phosphorylate and activate SPAK/OSR1, which in turn phosphorylates the N-terminal domain of NCC, leading to its activation and translocation to the apical membrane. Polythiazide directly inhibits the transport function of the active, phosphorylated NCC. The long-term effects of thiazide administration may involve feedback mechanisms that alter the expression and activity of the components of this signaling pathway.

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the renal effects of polythiazide.

Diuretic Activity Assessment in Rats (Lipschitz Test)

This method is a standard in vivo screening procedure to determine the diuretic potential of a test compound.[2][3]

Principle: The diuretic effect of a test substance is compared to that of a standard diuretic (e.g., urea or furosemide) by measuring urine output and electrolyte excretion in hydrated rats.

Methodology:

-

Animal Model: Male or female Wistar rats (150-200g) are fasted overnight with free access to water.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Hydration: All animals receive a saline load (e.g., 25 mL/kg body weight) orally to ensure adequate hydration and urine flow.

-

Drug Administration:

-

Control group: Receives the vehicle.

-

Standard group: Receives a known diuretic (e.g., urea at 1 g/kg).

-

Test group(s): Receive varying doses of polythiazide.

-

-

Urine Collection: Animals are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period, typically 5 to 24 hours.

-

Measurements:

-

Total urine volume is recorded.

-

Urine electrolyte concentrations (Na⁺, K⁺, Cl⁻) are determined using flame photometry or ion-selective electrodes.

-

-

Data Analysis: The diuretic activity is calculated as the ratio of the urine volume of the test group to the control group. Saluretic and natriuretic activities are similarly calculated based on electrolyte excretion.

Renal Clearance Studies in Dogs

Renal clearance studies provide a more detailed assessment of a drug's effect on glomerular filtration rate (GFR) and tubular reabsorption and secretion.

Principle: By infusing a substance that is freely filtered by the glomerulus and not reabsorbed or secreted by the tubules (e.g., inulin or creatinine), GFR can be calculated. The clearance of electrolytes can then be compared to the GFR to determine the net effect of the drug on their tubular handling.[4]

Methodology:

-

Animal Model: Trained, conscious female dogs are often used to allow for repeated studies. Anesthesia can also be used.

-

Catheterization: Indwelling catheters are placed in a cephalic vein for infusion and a femoral artery for blood sampling. A bladder catheter is inserted for timed urine collection.

-

Priming and Infusion:

-

A priming dose of inulin (or another GFR marker) is administered to achieve a stable plasma concentration.

-

A continuous intravenous infusion of inulin in saline is maintained throughout the experiment.

-

-

Control Period: After an equilibration period, baseline urine and blood samples are collected over several timed clearance periods.

-

Drug Administration: Polythiazide is administered intravenously or orally.

-

Experimental Period: Following drug administration, timed urine and blood samples are collected over several clearance periods.

-

Measurements:

-

Urine flow rate is determined.

-

Inulin concentrations in plasma and urine are measured.

-

Electrolyte concentrations (Na⁺, K⁺, Cl⁻, Ca²⁺, Mg²⁺) in plasma and urine are determined.

-

-

Calculations:

-

GFR: (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration

-

Electrolyte Clearance (Cₓ): (Urine Electrolyte Concentration × Urine Flow Rate) / Plasma Electrolyte Concentration

-

Fractional Excretion of an Electrolyte (FEₓ): (Cₓ / GFR) × 100

-

In Vivo Microperfusion of the Distal Tubule

This technique allows for the direct investigation of the effects of a drug on a specific segment of the nephron.[5][6]

Principle: A single distal tubule on the surface of an anesthetized rat's kidney is perfused with a solution containing a non-reabsorbable marker, and the changes in the composition of the perfusate are measured after it has passed through a defined length of the tubule.

Methodology:

-

Animal Preparation: A rat is anesthetized, and a kidney is exteriorized and placed in a cup to minimize movement. The surface of the kidney is illuminated for visualization under a stereomicroscope.

-

Tubule Identification: Lissamine green dye is injected intravenously to identify the distal tubules.

-

Micropipette Placement:

-

A perfusion pipette filled with an artificial tubular fluid solution containing a radioactive or fluorescent volume marker (e.g., ³H-inulin) is inserted into an early loop of a distal tubule.

-

An oil block is injected into the tubule upstream of the perfusion site to prevent contamination from native glomerular filtrate.

-

A collection pipette is inserted into a later loop of the same tubule.

-

-

Perfusion and Collection: The tubule is perfused at a controlled rate, and the perfusate is collected in the collection pipette.

-

Experimental Conditions: The experiment is repeated with the addition of polythiazide to the perfusion fluid or administered systemically.

-

Analysis: The collected fluid is analyzed for the volume marker and electrolyte concentrations. The net flux of electrolytes across the tubular epithelium is calculated.

Experimental Workflow and Data Analysis

The evaluation of a diuretic agent like polythiazide typically follows a structured workflow, from initial screening to detailed mechanistic studies.

Conclusion

Polythiazide effectively inhibits renal electrolyte reabsorption, primarily by blocking the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule. This action leads to increased urinary excretion of sodium and chloride, with secondary effects on potassium, calcium, and magnesium handling. The quantitative impact of polythiazide can be thoroughly evaluated using a combination of in vivo screening methods, detailed renal clearance studies, and direct tubular microperfusion techniques. A comprehensive understanding of its mechanism of action, including its interaction with the WNK-SPAK/OSR1 signaling pathway, is crucial for the development of novel diuretic therapies and for optimizing the clinical use of existing agents like polythiazide. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the renal pharmacology of polythiazide.

References

- 1. Calcium and sodium excretion in rats in response to prolonged treatment with polythiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. GRF — IRIS [iris-kidney.com]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Polythiazide Dosage for Induced Hypertension in Rat Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polythiazide is a thiazide diuretic that exerts antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubules of the kidneys. This action leads to increased excretion of sodium, chloride, and water, subsequently reducing blood volume and blood pressure.[1][2] While its primary mechanism is centered on diuresis, other potential antihypertensive actions may include vasodilation through effects on carbonic anhydrases or large-conductance calcium-activated potassium (KCa) channels in smooth muscle.[1][3][4] This document provides detailed application notes and protocols for the use of polythiazide in rat models of induced hypertension, based on available scientific literature.

Data Summary of Polythiazide and Other Thiazide Diuretics in Hypertensive Rat Models

The following tables summarize quantitative data on the dosage and effects of polythiazide and other commonly used thiazide diuretics in various rat models of hypertension.

Table 1: Polythiazide Dosage and Effect in Renal Hypertensive Rats

| Parameter | Details | Reference |

| Animal Model | Renal Hypertensive Rats (Grollman method) | [5] |

| Drug | Polythiazide | [5] |

| Dosage | 50, 100, 200, and 400 µg/kg | [5] |

| Administration | Oral, twice a day | [5] |